molecular formula C9H13NO B12887918 (E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole

(E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole

Cat. No.: B12887918
M. Wt: 151.21 g/mol
InChI Key: HTQJIDCFHQGXKX-AATRIKPKSA-N
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Description

(E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by a methyl group at the third position and a pent-1-en-1-yl group at the fifth position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-5-pent-1-en-1-yl-2-nitropropene with a base, which induces cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

(E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazole: Lacks the pent-1-en-1-yl group, making it less hydrophobic.

    5-Methylisoxazole: Has a methyl group at the fifth position instead of the third.

    3,5-Dimethylisoxazole: Contains methyl groups at both the third and fifth positions.

Uniqueness

(E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole is unique due to the presence of both a methyl group and a pent-1-en-1-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s interaction with other molecules, making it a valuable scaffold in various applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methyl-5-[(E)-pent-1-enyl]-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h5-7H,3-4H2,1-2H3/b6-5+

InChI Key

HTQJIDCFHQGXKX-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/C1=CC(=NO1)C

Canonical SMILES

CCCC=CC1=CC(=NO1)C

Origin of Product

United States

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